2-(4-Pyridyl)-2-propanol

Description

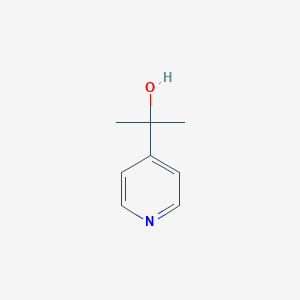

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(2,10)7-3-5-9-6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQVCDIJDUVSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404483 | |

| Record name | 2-(4-Pyridyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15031-78-4 | |

| Record name | α,α-Dimethyl-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15031-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Pyridyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Pyridyl)-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to 2-(4-Pyridyl)-2-propanol (CAS 15031-78-4): Synthesis, Applications, and Methodologies

This guide provides an in-depth technical overview of 2-(4-Pyridyl)-2-propanol, a versatile heterocyclic alcohol pivotal to advancements in organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond basic data to explore the causality behind its synthetic routes, its functional utility in complex molecular design, and the established protocols for its analysis and handling.

Core Chemical Identity and Physicochemical Profile

2-(4-Pyridyl)-2-propanol, identified by CAS number 15031-78-4, is a tertiary alcohol featuring a pyridine ring. This unique structure, combining a nucleophilic nitrogen atom and a tertiary hydroxyl group, makes it a valuable building block in constructing more complex molecules.[1][2] Its physical and chemical properties are foundational to its application in various experimental settings.

Table 1: Physicochemical Properties of 2-(4-Pyridyl)-2-propanol

| Property | Value | Source(s) |

| CAS Number | 15031-78-4 | [3] |

| Molecular Formula | C₈H₁₁NO | [3][4] |

| Molecular Weight | 137.18 g/mol | [3][4] |

| Appearance | White to light yellow solid/powder | [5][6] |

| Melting Point | 133 - 138 °C | [4][6] |

| Boiling Point | 140 °C @ 3 mmHg | [1][4][7] |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [4][7] |

| Solubility | Soluble in Methanol | [4][7] |

| InChI Key | WEQVCDIJDUVSID-UHFFFAOYSA-N | [5] |

Synthesis and Structural Elucidation

The synthesis of 2-(4-Pyridyl)-2-propanol is most commonly and efficiently achieved via a Grignard reaction. This classic organometallic approach is favored for its high yield and specificity. The underlying principle involves the nucleophilic addition of a methyl group from a Grignard reagent to the electrophilic carbonyl carbon of a 4-substituted pyridine precursor.

Workflow: Grignard Synthesis

Caption: Grignard synthesis workflow for 2-(4-Pyridyl)-2-propanol.

Detailed Experimental Protocol: Synthesis from Ethyl Isonicotinate

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed via spectroscopic methods.

-

Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add dry ethyl isonicotinate to a flask containing anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Slowly add an excess (approximately 2.5 equivalents) of methylmagnesium bromide solution (e.g., 3.0 M in ether) to the stirred solution. The excess is crucial as the first equivalent reacts with the ester to form a ketone intermediate, and the second equivalent reacts with the ketone to form the tertiary alcohol.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath. This step hydrolyzes the magnesium alkoxide salt formed and neutralizes any remaining Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel) or recrystallization to yield pure 2-(4-Pyridyl)-2-propanol.

Structural Characterization

Confirmation of the synthesized product's identity is achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is a definitive tool. Expected signals include two singlets for the equivalent methyl protons (around 1.5 ppm), aromatic signals for the pyridine ring protons (typically two doublets, one for protons at positions 2 and 6, and another for protons at 3 and 5), and a singlet for the hydroxyl proton, which may be broad and its chemical shift variable depending on concentration and solvent.[8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₈H₁₁NO.[4][8]

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and peaks corresponding to C-H and C=N/C=C bonds of the aromatic pyridine ring.

Core Applications in Research and Development

The bifunctional nature of 2-(4-Pyridyl)-2-propanol makes it a strategic asset in both synthetic and medicinal chemistry.

Role in Organic Synthesis: Ligand and Building Block

The pyridine nitrogen atom is a Lewis base, making it an excellent coordinating agent (ligand) for various metal ions. This property is exploited in the design of catalysts and supramolecular assemblies.[9][10] The tertiary alcohol can also participate in coordination or be used as a synthetic handle for further functionalization.

Caption: Role of 2-(4-Pyridyl)-2-propanol as a ligand in catalysis.

Utility in Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] 2-(4-Pyridyl)-2-propanol serves as a key intermediate for introducing this pharmacophore into drug candidates.[1]

-

CNS Agents: It is used as a building block in the development of drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia.[1]

-

Nicotinic Receptor Ligands: The molecule's structure is suitable for modification into ligands that interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.[1]

-

Pharmaceutical Synthesis: Its dual functionality allows for its incorporation into larger, more complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Nirogacestat, a gamma-secretase inhibitor approved for treating desmoid tumors.[12]

Analytical Methodologies

Ensuring the purity and quantifying the concentration of 2-(4-Pyridyl)-2-propanol are critical for its effective use. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed.[13]

Table 2: Key Analytical Methods

| Technique | Detector | Typical Application | Rationale |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Purity assessment, quantification of volatile impurities. | The compound has sufficient volatility, especially at elevated temperatures. GC-FID offers high sensitivity, while GC-MS provides definitive identification.[13][14] |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis (Diode Array Detector) | Purity determination, quantification in reaction mixtures or formulations. | The pyridine ring contains a chromophore that strongly absorbs UV light, allowing for sensitive detection. HPLC is ideal for non-volatile impurities.[14] |

Safety, Handling, and Storage Protocols

Adherence to safety protocols is paramount when working with any chemical reagent. 2-(4-Pyridyl)-2-propanol is classified with specific hazards that necessitate careful handling.

-

GHS Hazard Identification:

-

Precautionary Statements (selected):

-

First-Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[15][16]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15][16]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[15]

-

-

Storage Conditions:

Conclusion

2-(4-Pyridyl)-2-propanol is more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity profile secure its role as a cornerstone in the development of novel catalysts, functional materials, and next-generation pharmaceuticals. This guide provides the foundational knowledge for scientists to harness its full potential while ensuring safe and effective application in the laboratory and beyond.

References

-

2-(4-Pyridyl)-2-propanol | C8H11NO | CID 4580583. PubChem. Available from: [Link]

-

Fryer, R. I., Brust, B., Earley, J. V., & Sternbach, L. H. The Synthesis of 2-Phenyl-1,3-di(4-pyridyl)-2-propanol. The Journal of Organic Chemistry. Available from: [Link]

-

2-(4-PYRIDYL)-2-PROPANOL Safety Data Sheets(SDS). lookchem. Available from: [Link]

-

2-(4-Pyridyl)-2-propanol. MySkinRecipes. Available from: [Link]

- Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. Google Patents.

-

Hancock, R. D. The pyridyl group in ligand design for selective metal ion complexation and sensing. Chemical Society Reviews. Available from: [Link]

-

ANONYMOUS. Analytical methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

Pattekar, R. S., & Balireddy, K. PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

The Versatility of 2-Pyridineethanol in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Al-dujaili, J. H., & Al-Janabi, A. S. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. Available from: [Link]

-

Farsalinos, K., & Gillman, I. G. Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC. Available from: [Link]

-

Nirogacestat. Wikipedia. Available from: [Link]

-

Kaur, J., & Kumar, V. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

Sources

- 1. 2-(4-Pyridyl)-2-propanol [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(4-Pyridyl)-2-propanol | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-PYRIDYL)-2-PROPANOL | 15031-78-4 [chemicalbook.com]

- 5. 2-(4-Pyridyl)-2-propanol | 15031-78-4 [sigmaaldrich.com]

- 6. 2-(4-Pyridyl)-2-propanol | 15031-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2-(4-PYRIDYL)-2-PROPANOL CAS#: 15031-78-4 [m.chemicalbook.com]

- 8. 2-(4-PYRIDYL)-2-PROPANOL(15031-78-4) 1H NMR spectrum [chemicalbook.com]

- 9. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjpps.com [wjpps.com]

- 12. Nirogacestat - Wikipedia [en.wikipedia.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-(4-PYRIDYL)-2-PROPANOL Safety Data Sheets(SDS) lookchem [lookchem.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Pyridyl)-2-propanol: A Cornerstone for CNS Drug Development

Introduction: The Strategic Importance of the Pyridine Scaffold and Physicochemical Profiling

In the landscape of modern drug discovery, the pyridine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved therapeutics.[1][2][3][4] Its prevalence is not coincidental; the nitrogen atom within the aromatic ring imparts unique electronic characteristics, enhances solubility through hydrogen bonding, and offers a vector for metabolic stability, making it a cornerstone in medicinal chemistry.[1] When this critical scaffold is incorporated into a molecule like 2-(4-Pyridyl)-2-propanol, it creates a versatile building block with significant potential, particularly in the development of agents targeting the Central Nervous System (CNS).[5][6]

This guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-Pyridyl)-2-propanol. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is not merely an academic exercise. It is the foundation upon which rational drug design is built. Properties such as melting point, boiling point, solubility, and pKa govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[7][8][9] This document delves into these key parameters, explaining the causality behind their experimental determination and their implications for leveraging 2-(4-Pyridyl)-2-propanol as a key intermediate in the synthesis of novel therapeutics, including nicotinic receptor ligands.[10][11][12]

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to confirm its structure and basic molecular properties. 2-(4-Pyridyl)-2-propanol is a distinct molecule combining a pyridine ring with a tertiary alcohol functional group.

Caption: Molecular structure of 2-(4-Pyridyl)-2-propanol.

The presence of the tertiary alcohol is particularly significant in drug design. Unlike primary or secondary alcohols, tertiary alcohols cannot be easily oxidized, which often translates to greater metabolic stability.[2][3][13] The geminal methyl groups can also provide steric shielding, potentially reducing the rate of glucuronidation, another common metabolic pathway for hydroxyl groups.[2] This inherent stability makes the 2-(4-Pyridyl)-2-propanol scaffold an attractive starting point for developing CNS drugs that require resistance to rapid metabolism to ensure sufficient brain exposure.

Table 1: Core Molecular and Physical Properties of 2-(4-Pyridyl)-2-propanol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [14] |

| Molecular Weight | 137.18 g/mol | [14] |

| CAS Number | 15031-78-4 | [14] |

| IUPAC Name | 2-(pyridin-4-yl)propan-2-ol | [14] |

| Synonyms | 2-(4-Pyridyl)isopropyl Alcohol, α,α-Dimethyl-4-pyridinemethanol | [14] |

| Physical Form | White to light yellow powder/crystal |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces.

Table 2: Thermal Properties of 2-(4-Pyridyl)-2-propanol

| Property | Value | Conditions | Source(s) |

| Melting Point | 136 °C | N/A | |

| Boiling Point | 140 °C | at 3 mmHg | [6] |

The relatively high melting point for a molecule of this size is indicative of strong intermolecular forces, primarily hydrogen bonding afforded by the hydroxyl group and dipole-dipole interactions from the polar pyridine ring.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[11]

Causality Behind Experimental Choices: The capillary method using a calibrated digital apparatus (like a Mel-Temp) is chosen for its precision and small sample requirement. The sample must be finely powdered and tightly packed to ensure uniform heat distribution. A slow heating rate (1-2 °C/minute) near the expected melting point is critical to allow the system to remain in thermal equilibrium, yielding an accurate range from the onset of liquefaction to complete melting.[5][15][16]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of dry, crystalline 2-(4-Pyridyl)-2-propanol is finely crushed. The open end of a capillary tube is tapped into the powder.

-

Packing: The tube is inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (approx. 115-120 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.

Experimental Protocol: Boiling Point Determination at Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is essential.[17] 2-(4-Pyridyl)-2-propanol's boiling point is reported at 3 mmHg, indicating that this is a standard procedure for this molecule.

Causality Behind Experimental Choices: Lowering the external pressure reduces the temperature at which the vapor pressure of the liquid equals the external pressure, thus allowing the liquid to boil at a lower temperature and avoiding thermal degradation.[18] The Thiele tube method provides a simple and effective way to achieve uniform heating of the sample and thermometer.[19][20]

Caption: Workflow for micro boiling point determination.

Step-by-Step Methodology:

-

Preparation: A small volume (0.5 mL) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed inside with the open end down.

-

Assembly: The test tube is attached to a thermometer. The assembly is placed in a Thiele tube containing high-boiling mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady, rapid stream of bubbles is observed.

-

Cooling & Measurement: The heat is removed. As the apparatus cools, the rate of bubbling will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. The pressure of the system is recorded simultaneously.

Solubility and Ionization (pKa): Keys to Bioavailability

For a drug to be effective, it must first dissolve in physiological fluids. Solubility and the ionization state of a molecule (governed by its pKa) are arguably the most critical physicochemical properties influencing oral absorption and bioavailability.[14]

Table 3: Solubility and Acidity of 2-(4-Pyridyl)-2-propanol

| Property | Value/Description | Significance for Drug Development | Source(s) |

| Solubility | Soluble in Methanol | Indicates good polarity. Further aqueous solubility testing is crucial. | |

| pKa (Predicted) | 13.58 ± 0.29 | Refers to the hydroxyl proton, indicating it is a very weak acid. The pyridine nitrogen pKa (not listed, but typically ~5-6 for pyridines) is more relevant for physiological ionization. |

Experimental Protocol: Equilibrium Solubility Determination

The World Health Organization (WHO) provides a standardized protocol for determining equilibrium solubility for the Biopharmaceutics Classification System (BCS), which is a cornerstone of modern drug development.[21][22]

Causality Behind Experimental Choices: The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility. The experiment is conducted at a physiological temperature (37 °C) and across a range of pH values (typically 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.[21] Using an excess of the solid compound ensures that a saturated solution is formed, and agitation for a sufficient duration (e.g., 24-48 hours) ensures equilibrium is reached. Analysis by a validated HPLC method provides accurate quantification.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8.

-

Sample Addition: Add an excess amount of 2-(4-Pyridyl)-2-propanol to vials containing each buffer. The amount should be enough to ensure solid is present after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at 37 ± 1 °C. Agitate for a predetermined time (e.g., 24 hours) sufficient to reach equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

The Importance of pKa

The pKa value dictates the degree of ionization of a molecule at a given pH. The pyridine nitrogen in 2-(4-Pyridyl)-2-propanol is basic and will be protonated at pH values below its pKa. This ionization state drastically affects solubility, permeability across cell membranes, and binding to the target receptor. Potentiometric titration is a common and accurate method for experimentally determining pKa.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide an unambiguous confirmation of a molecule's structure. Each technique probes different aspects of the molecular framework, and together they form a powerful analytical toolkit.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-(4-Pyridyl)-2-propanol would be expected to show three distinct signals:

-

A singlet for the six equivalent protons of the two methyl groups.

-

A singlet for the one proton of the hydroxyl group (this peak may be broad and its position can vary).

-

Two distinct signals (likely doublets or multiplets) for the four protons on the pyridine ring, reflecting their different chemical environments.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show the expected number of unique carbon signals, confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] For 2-(4-Pyridyl)-2-propanol, the key characteristic absorptions would be:

-

A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

-

Absorptions around 1500-1600 cm⁻¹ characteristic of C=C and C=N stretching within the pyridine ring.

-

A strong C-O stretching absorption typically found in the 1000-1200 cm⁻¹ region for tertiary alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its structure through fragmentation patterns.

-

Molecular Ion Peak (M+): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2-(4-Pyridyl)-2-propanol (137.18 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Fragmentation: Characteristic fragmentation patterns would likely include the loss of a methyl group (M-15) or the loss of water (M-18), providing further structural confirmation.

Caption: Integrated spectroscopic workflow for structural confirmation.

Conclusion: A Versatile Intermediate for Advanced Drug Discovery

This in-depth guide has detailed the essential physicochemical properties of 2-(4-Pyridyl)-2-propanol, grounding the data in the context of modern drug discovery. The molecule's unique combination of a metabolically robust tertiary alcohol and the pharmacologically privileged pyridine scaffold makes it a highly valuable starting material.[2][3] Its thermal stability, solubility characteristics, and ionization potential are all critical parameters that inform its use in multi-step syntheses of complex CNS agents, such as nicotinic receptor ligands.

By understanding the causality behind the experimental determination of these properties, researchers can ensure data integrity and make more informed decisions during lead optimization. The spectroscopic fingerprint provides the ultimate confirmation of identity, ensuring that subsequent synthetic transformations are built upon a solid foundation. As the quest for novel and more effective treatments for neurological and psychiatric disorders continues, the strategic application of well-characterized building blocks like 2-(4-Pyridyl)-2-propanol will remain indispensable to the medicinal chemist's toolkit.

References

-

Maltseva, T. (2021). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available at: [Link]

-

Jain, N., & Singh, M. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). ResearchGate. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. ACS Publications. Available at: [Link]

-

Shaikh, I. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Fall 2025. Available at: [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

Fiveable. (n.d.). Interpreting Infrared Spectra | Organic Chemistry Class Notes. Fiveable. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Pyridyl)-2-propanol. PubChem. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. University of Calgary. Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. Available at: [Link]

-

Musumeci, F., et al. (2008). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. PubMed Central. Available at: [Link]

-

University of Massachusetts. (n.d.). Experiment 1 - Melting Points. University of Massachusetts. Available at: [Link]

-

Gunawan, G., et al. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

Al-Hamdani, S. A. A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]

-

Al-Hamdani, S. A. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

-

Fiveable. (n.d.). Structural elucidation using mass spectrometry | Spectroscopy Class Notes. Fiveable. Available at: [Link]

-

CURRENTA. (n.d.). Mass spectrometry for structural elucidation. CURRENTA. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

-

World Health Organization. (2018). Annex 4. World Health Organization. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

-

Clarke, M. (n.d.). Analyzing Molecular Structure using Quantitative Mass Spectrometry. Longdom Publishing. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-(4-Pyridyl)-2-propanol. MySkinRecipes. Available at: [Link]

-

Quora. (2016). What is standard procedure to measure boiling point of any liquid?. Quora. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. University of Calgary. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). weebly.com. Available at: [Link]

Sources

- 1. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. US10179126B2 - 2,4-thiazolidinedione derivatives in the treatment of central nervous system disorders - Google Patents [patents.google.com]

- 6. High throughput physicochemical profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 8. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and discovery of picomolar selective α4β2 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 13. 2-(4-Pyridyl)-2-propanol | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine derivatives for treating psychiatric disorders - Patent US-2025270173-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Top 18 Recent Patents on Cns Drug Discovery papers published in 2009 [scispace.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. orgosolver.com [orgosolver.com]

- 21. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CZ355998A3 - Pyridyl and pyrimidylpiperazines for treating disorders caused by drug removal - Google Patents [patents.google.com]

Introduction: Elucidating the Structure of a Key Heterocyclic Building Block

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Pyridyl)-2-propanol

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing profound insights into the chemical environment of atomic nuclei.[1][2] For drug development professionals and researchers, a precise understanding of molecular structure is paramount for predicting activity, metabolism, and potential interactions. This guide provides a detailed examination of the ¹H NMR spectrum of 2-(4-Pyridyl)-2-propanol (also known as 2-(pyridin-4-yl)propan-2-ol[3]), a heterocyclic compound of interest due to the prevalence of the pyridine motif in pharmaceuticals.

This document moves beyond a simple recitation of spectral data. It is designed as a comprehensive technical resource that explains the causal relationships between molecular structure and spectral appearance, details a robust protocol for data acquisition, and provides a framework for confident spectral interpretation.

Molecular Structure and Predicted ¹H NMR Spectral Features

The structure of 2-(4-Pyridyl)-2-propanol comprises three distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The inherent symmetry of the molecule simplifies the spectrum, making it an excellent case study for understanding the influence of heteroaromatic systems and functional groups on proton chemical shifts.

Caption: Molecular structure of 2-(4-Pyridyl)-2-propanol with distinct proton environments labeled.

The Pyridine Ring Protons (Aromatic Region): H(a) and H(b)

The pyridine ring's diamagnetic anisotropy and the electron-withdrawing nature of the nitrogen atom cause its protons to resonate in the characteristic downfield region of the spectrum.[1]

-

α-Protons (H(a)): The two protons at the C2 and C6 positions are closest to the electronegative nitrogen atom. This proximity results in significant deshielding, causing them to appear furthest downfield.[1] They are chemically equivalent due to the molecule's symmetry. Their signal is split by the adjacent β-protons (H(b)), resulting in a doublet. Typical chemical shifts for α-protons in pyridine derivatives are in the range of δ 8.5-8.8 ppm.[1]

-

β-Protons (H(b)): The protons at the C3 and C5 positions are more shielded relative to the α-protons.[1] They are also chemically equivalent and will appear as a single signal. This signal is split into a doublet by the adjacent α-protons (H(a)). Their chemical shift is expected to be upfield from H(a), typically in the δ 7.1-7.8 ppm range.[1]

The Methyl Protons (Alkyl Region): H(c)

The molecule contains two methyl groups attached to the tertiary carbinol carbon.

-

Methyl Protons (H(c)): These two methyl groups are chemically equivalent. Since there are no adjacent protons, their signal will appear as a sharp singlet. The integration of this signal will correspond to six protons. Protons on carbons adjacent to an electronegative oxygen atom are typically deshielded and appear in the δ 3.3-4.5 ppm range.[4][5] However, in this tertiary alcohol, the methyl protons are one carbon removed from the oxygen, placing them in the typical alkyl region, but slightly downfield due to the proximity of the hydroxyl group and the pyridine ring. A chemical shift around δ 1.5 ppm is expected.

The Hydroxyl Proton: H(d)

The proton of the tertiary alcohol's hydroxyl group presents unique characteristics.

-

Hydroxyl Proton (H(d)): The chemical shift of the -OH proton is highly variable (typically δ 0.5-5.0 ppm) and is sensitive to concentration, temperature, and solvent.[6][7] It often appears as a broad singlet because of rapid chemical exchange with trace amounts of water or acid in the solvent, which averages out any potential coupling to neighboring protons.[6][8] The definitive identification of this peak is achieved via a "D₂O shake" experiment. Adding a drop of deuterium oxide (D₂O) to the NMR tube results in the exchange of the hydroxyl proton for a deuterium atom, causing the -OH peak to disappear from the spectrum.[5][6]

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated signals for 2-(4-Pyridyl)-2-propanol.

| Proton Label | Description | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| H(a) | α-protons on Pyridine Ring | 8.5 - 8.8 | Doublet (d) | 2H | ³J ≈ 4-6 Hz |

| H(b) | β-protons on Pyridine Ring | 7.2 - 7.8 | Doublet (d) | 2H | ³J ≈ 4-6 Hz |

| H(c) | Methyl Protons | ~ 1.5 | Singlet (s) | 6H | N/A |

| H(d) | Hydroxyl Proton | 0.5 - 5.0 (variable) | Broad Singlet (br s) | 1H | N/A |

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and proper instrument setup.[9] The quality of the sample has a profound effect on the quality of the resulting spectrum.

Caption: Standard workflow for acquiring the ¹H NMR spectrum of an organic compound.

Step-by-Step Methodology

-

Glassware and Sample Purity: Ensure all glassware, including the NMR tube and Pasteur pipette, is scrupulously clean and dry to prevent contamination.[9][10] The 2-(4-Pyridyl)-2-propanol sample should be of high purity.

-

Solvent Selection: Choose an appropriate deuterated solvent that readily dissolves the analyte.[9][10] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The use of a deuterated solvent is critical to prevent the large proton signal of the solvent from obscuring the analyte signals and to provide a lock signal for the spectrometer.[9]

-

Sample Preparation:

-

Weigh approximately 5-25 mg of 2-(4-Pyridyl)-2-propanol.[10][11] A more dilute solution often yields better resolution due to lower viscosity.[10]

-

Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a small vial.[10][12]

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[10] This step is vital to remove any particulate matter, which can severely degrade spectral resolution by distorting the magnetic field homogeneity.[11]

-

Ensure the final sample height in the NMR tube is appropriate for the spectrometer, typically 4-5 cm.[10][11]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument's software will use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and improves spectral resolution.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

-

Verification (D₂O Shake):

-

After acquiring the initial spectrum, remove the NMR tube.

-

Add one or two drops of deuterium oxide (D₂O). Cap the tube and shake gently to mix.

-

Re-acquire the ¹H NMR spectrum. The signal corresponding to the hydroxyl proton (H(d)) will have disappeared or significantly diminished, confirming its assignment.[5]

-

Interpreting the Spectrum: A Self-Validating System

The trustworthiness of an NMR-based structure elucidation lies in the internal consistency of the data.[13]

-

Chemical Shift: Do the signals appear in the expected regions (aromatic, alkyl, etc.)?[4] The downfield position of the pyridine protons and the upfield position of the methyl protons are consistent with the proposed structure.

-

Integration: Does the relative area under each peak correspond to the number of protons in that environment? The expected 2:2:6:1 ratio for H(a):H(b):H(c):H(d) is a powerful validation of the assignment.

-

Multiplicity (Splitting Pattern): Does the splitting of each signal follow the n+1 rule and accurately reflect the number of neighboring, non-equivalent protons? The doublet-of-doublets pattern for the aromatic protons and the singlet for the methyl groups are in perfect agreement with the connectivity of 2-(4-Pyridyl)-2-propanol.

By systematically evaluating these three pillars of NMR data, researchers can achieve an unambiguous and confident structural assignment, forming an authoritative basis for further drug development and scientific inquiry.

References

- University of California, Riverside. (n.d.). NMR Sample Preparation.

- University of Ottawa. (n.d.). Sample Preparation for NMR.

- Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- University of California, Los Angeles. (n.d.). NMR Sample Preparation.

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- Humboldt-Universität zu Berlin. (n.d.). Sample Preparation — NMR Spectroscopy.

- ChemicalBook. (n.d.). 2-(4-pyridyl)-2-propanol(15031-78-4) 1h nmr.

- PubChem. (2025). 2-(4-Pyridyl)-2-propanol. National Center for Biotechnology Information.

- Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Royal Society of Chemistry.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- Taylor, D. R. (1976). The environment of tertiary alcohols from nuclear magnetic resonance spectral shifts on formation of trichloroacetylcarbamates. Canadian Journal of Chemistry, 54(2), 189-193.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are...

- BenchChem. (2025). Application Notes & Protocols: Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy.

- OpenOChem Learn. (n.d.). Interpreting.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Michigan State University. (n.d.). Proton NMR Table.

- Scribd. (n.d.). 1H-NMR Organic Structure Guide.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

- The Royal Society of Chemistry. (n.d.). Base-Mediated Regiospecific Cascade Synthesis of N-(2-Pyridyl)pyrroles from N-Propargylic β-Enaminones.

- University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- e-NMR. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis.

- ResearchGate. (n.d.). 1 H NMR spectrum of...

- Doc Brown's Chemistry. (2025). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propan-2-ol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. omicsonline.org [omicsonline.org]

- 3. 2-(4-Pyridyl)-2-propanol | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. mun.ca [mun.ca]

- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 13. Interpreting | OpenOChem Learn [learn.openochem.org]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2-(4-Pyridyl)-2-propanol

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(4-Pyridyl)-2-propanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's spectral features, the underlying principles of ¹³C NMR spectroscopy, and practical guidance on experimental protocols and data interpretation.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.[1] Unlike ¹H NMR, which provides information about the protons in a molecule, ¹³C NMR focuses on the ¹³C isotope of carbon. Although the natural abundance of ¹³C is only about 1.1%, modern NMR techniques, such as Fourier transform (FT) spectroscopy, allow for the routine acquisition of high-quality ¹³C spectra.[2]

The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment.[3] This sensitivity allows for the differentiation of carbon atoms based on their hybridization (sp³, sp², sp), the electronegativity of attached atoms, and steric effects.[4] Consequently, ¹³C NMR spectroscopy is an indispensable tool for confirming molecular structures, identifying isomers, and characterizing novel compounds.[5] In this guide, we will apply these principles to the structural analysis of 2-(4-Pyridyl)-2-propanol.

Molecular Structure and ¹³C NMR Data of 2-(4-Pyridyl)-2-propanol

2-(4-Pyridyl)-2-propanol is a tertiary alcohol containing a pyridine ring. Its structure presents a combination of aromatic and aliphatic carbons, each with a distinct chemical environment that can be resolved by ¹³C NMR spectroscopy.

Below is a diagram of the molecular structure with the carbon atoms numbered for clear assignment of the NMR signals.

Caption: Molecular structure of 2-(4-Pyridyl)-2-propanol with carbon numbering for NMR assignment.

The experimentally obtained ¹³C NMR spectral data for 2-(4-Pyridyl)-2-propanol is summarized in the table below. The spectrum was acquired in a deuterated solvent to avoid interference from solvent protons.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C(OH) | 70.1 |

| CH₃ | 28.9 |

| C2', C6' | 149.5 |

| C3', C5' | 121.2 |

| C4' | 158.2 |

Solvent: Deuterated Chloroform (CDCl₃)

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring the ¹³C NMR spectrum of 2-(4-Pyridyl)-2-propanol. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

-

Weigh approximately 20-30 mg of 2-(4-Pyridyl)-2-propanol into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. The choice of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte's peaks.[6]

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Calibration:

-

The ¹³C NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[6]

-

Before acquiring the spectrum, the spectrometer's magnetic field should be locked onto the deuterium signal of the CDCl₃ solvent. This ensures field stability during the experiment.

-

The spectrometer should be properly shimmed to optimize the homogeneity of the magnetic field, which results in sharp, well-resolved NMR signals.

3. Data Acquisition Parameters:

-

A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[7]

-

Spectral Width: A spectral width of approximately 250 ppm is appropriate to cover the entire range of expected carbon chemical shifts.

-

Pulse Width: A 90° pulse should be used to ensure maximum signal intensity for all carbon environments.

-

Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for the complete relaxation of all carbon nuclei, which is important for obtaining accurate signal intensities, although integration of ¹³C NMR spectra is not always reliable.[6]

-

Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically several hundred to a few thousand) must be acquired and averaged to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

-

Fourier Transformation: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is then phase-corrected to ensure that all peaks have the correct absorptive lineshape.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃, which appears as a triplet at approximately 77.16 ppm.[3] Alternatively, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, with its signal set to 0.00 ppm.[8]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 2-(4-Pyridyl)-2-propanol displays five distinct signals, corresponding to the five unique carbon environments in the molecule.

-

Aliphatic Carbons:

-

The signal at 28.9 ppm is assigned to the two equivalent methyl (CH₃) carbons. These carbons are in a similar chemical environment and are therefore magnetically equivalent, giving rise to a single peak.

-

The quaternary carbon attached to the hydroxyl group, C(OH) , appears at 70.1 ppm . This downfield shift compared to the methyl carbons is due to the deshielding effect of the electronegative oxygen atom.[9]

-

-

Aromatic Carbons:

-

The pyridine ring exhibits three signals due to the symmetry of the molecule.

-

The carbons at the C2' and C6' positions are equivalent and resonate at 149.5 ppm . Their significant downfield shift is attributed to the deshielding effect of the adjacent electronegative nitrogen atom.

-

The carbons at the C3' and C5' positions are also equivalent and appear at 121.2 ppm .

-

The carbon at the C4' position, which is directly attached to the propanol substituent, is the most deshielded of the aromatic carbons, resonating at 158.2 ppm . This is due to the combined electron-withdrawing effects of the nitrogen atom and the substituent.

-

Synthesis of 2-(4-Pyridyl)-2-propanol

A common method for the synthesis of 2-(4-Pyridyl)-2-propanol involves the reaction of a Grignard reagent with a suitable pyridine derivative.

Reaction Scheme:

4-Acetylpyridine + Methylmagnesium Bromide → 2-(4-Pyridyl)-2-propanol

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of methyl bromide in diethyl ether dropwise to the flask to initiate the formation of the Grignard reagent (methylmagnesium bromide).

-

Once the Grignard reagent has formed, a solution of 4-acetylpyridine in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature for a few hours or gently refluxed to ensure the reaction goes to completion.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-(4-Pyridyl)-2-propanol can be purified by recrystallization or column chromatography.

Caption: A generalized workflow for the synthesis of 2-(4-Pyridyl)-2-propanol.

Conclusion

This technical guide has provided a detailed examination of the ¹³C NMR data for 2-(4-Pyridyl)-2-propanol. By understanding the principles of ¹³C NMR spectroscopy and following standardized experimental protocols, researchers can confidently utilize this technique for the structural elucidation and characterization of this and other related compounds. The presented data, along with the detailed interpretation and synthesis protocol, serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

- Vertex AI Search. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Studylib. Retrieved January 6, 2026.

- Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).

- Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry.

- Scribd. (n.d.).

- Slideshare. (n.d.). C-13 NMR Spectroscopy.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.

- Benchchem. (n.d.). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.

- (n.d.). 13C-NMR.

- Fryer, R. I., Brust, B., Earley, J. V., & Sternbach, L. H. (n.d.). The Synthesis of 2-Phenyl-1,3-di(4-pyridyl)-2-propanol. The Journal of Organic Chemistry.

- KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.

- ChemicalBook. (n.d.). 2-(4-pyridyl)-2-propanol(15031-78-4) 1 h nmr.

- Fryer, R. I., Schmidt, R. A., & Sternbach, L. H. (1964). The Synthesis of 2-Phenyl-1,3-di(4-pyridyl)-2-propanol. Journal of Pharmaceutical Sciences, 53, 264.

- Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.

- National Institutes of Health. (n.d.).

- Benchchem. (n.d.). Comparative Analysis of 13C NMR Spectral Data for 1-(Pyridin-2-yl)propane-1,3-diol and Structural Analogues.

- Gottieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- (n.d.). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr.

- PubChem. (n.d.). 2-(4-Pyridyl)-2-propanol.

- (n.d.). 13C NMR of 1-Propanol.

- Sigma-Aldrich. (n.d.). 2-(4-Pyridyl)-2-propanol.

Sources

- 1. 2-(4-PYRIDYL)-2-PROPANOL(15031-78-4) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 2-(4-PYRIDYL)-2-PROPANOL | 15031-78-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 2-(4-pyridyl)-2-propanol (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 8. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-Pyridyl)-2-propanol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(4-Pyridyl)-2-propanol, a tertiary alcohol of interest in pharmaceutical and chemical research. As a molecule combining a polar hydroxyl group and a basic pyridine ring, its analysis presents unique considerations. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the characterization and quantification of this and structurally related compounds.

Introduction to 2-(4-Pyridyl)-2-propanol and its Analytical Significance

2-(4-Pyridyl)-2-propanol, with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1] Its structure features a stable aromatic pyridine ring and a tertiary alcohol functional group. The accurate identification and quantification of such molecules are paramount in drug development to ensure the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[2] Mass spectrometry, often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as a powerful tool for this purpose due to its high sensitivity and specificity.[3]

This guide will delve into the critical aspects of analyzing 2-(4-Pyridyl)-2-propanol by mass spectrometry, from the initial choice of ionization technique to the detailed interpretation of fragmentation patterns, providing both theoretical understanding and practical, field-tested protocols.

Foundational Principles: Ionization Techniques

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For a molecule like 2-(4-Pyridyl)-2-propanol, which possesses both polar and basic characteristics, several methods can be considered.

-

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, typically at 70 eV.[4] This method is well-suited for volatile and thermally stable compounds and often results in extensive fragmentation. The detailed fragmentation patterns produced by EI are highly reproducible and can be used for structural elucidation by comparing the obtained spectrum with library data.[4] Given the tertiary alcohol structure of 2-(4-Pyridyl)-2-propanol, EI is expected to produce a rich fragmentation spectrum, though the molecular ion peak may be weak or absent.[5]

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionic compounds that are soluble in a suitable solvent.[6] ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol. This method typically produces protonated molecules [M+H]⁺, especially for basic compounds like pyridines, with minimal fragmentation.[7][8] For 2-(4-Pyridyl)-2-propanol, ESI in positive ion mode would be a highly effective method, particularly when coupled with LC, allowing for the sensitive detection of the protonated parent molecule.

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for a wide range of compounds, including those with moderate polarity and volatility.[4] APCI uses a corona discharge to ionize the analyte in the gas phase at atmospheric pressure. It is often complementary to ESI and can be a good alternative if ESI proves inefficient for a particular analyte.

For the purpose of this guide, we will focus on both EI for detailed structural characterization via GC-MS and ESI for sensitive detection and quantification via LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While 2-(4-Pyridyl)-2-propanol is a solid at room temperature, it has a boiling point that allows for its analysis by GC, potentially with derivatization to improve its chromatographic properties.[9]

Experimental Protocol: GC-MS

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 2-(4-Pyridyl)-2-propanol sample.

-

Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

-

(Optional but recommended for improved peak shape) To a 100 µL aliquot of the sample solution, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 30 minutes to convert the polar alcohol to a more volatile trimethylsilyl (TMS) ether.[10]

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC system or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet | Split/splitless, operated in split mode (e.g., 50:1) |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Range | m/z 40-300 |

Mass Spectrum and Fragmentation Analysis (EI)

The electron ionization mass spectrum of 2-(4-Pyridyl)-2-propanol is characterized by several key fragments. The molecular ion peak ([M]⁺) is expected at an m/z of 137.

Predicted Fragmentation Pathway:

The fragmentation of 2-(4-Pyridyl)-2-propanol under EI conditions is primarily driven by the stability of the resulting ions. Two major fragmentation pathways are anticipated: alpha-cleavage and the loss of a neutral water molecule.[11][12]

-

Alpha-Cleavage: The bond between the tertiary carbon and one of the methyl groups can break, leading to the loss of a methyl radical (•CH₃). This results in a highly stable resonance-stabilized cation at m/z 122. This is often a very prominent peak in the spectrum of tertiary alcohols.[11]

-

Loss of Water (Dehydration): Tertiary alcohols readily undergo dehydration.[5] The loss of a water molecule (H₂O) from the molecular ion would result in a fragment at m/z 119.

-

Further Fragmentation: The pyridine ring itself is quite stable, but the side chain can undergo further fragmentation. Cleavage of the C-C bond between the pyridine ring and the propanol group can lead to the formation of a pyridinium cation or related fragments.

The following diagram illustrates the proposed EI fragmentation pathway:

Caption: Proposed EI fragmentation of 2-(4-Pyridyl)-2-propanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For the analysis of 2-(4-Pyridyl)-2-propanol in complex matrices, such as in pharmaceutical formulations or biological samples, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[3]

Experimental Protocol: LC-MS/MS

Sample Preparation:

-

Prepare a stock solution of 2-(4-Pyridyl)-2-propanol in methanol at a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution with the mobile phase.

-

For complex samples, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

Instrumentation and Conditions:

| Parameter | Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent triple quadrupole |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

ESI-MS and MS/MS Fragmentation

In positive mode ESI, 2-(4-Pyridyl)-2-propanol will readily form a protonated molecule [M+H]⁺ at an m/z of 138. Tandem mass spectrometry (MS/MS) of this precursor ion can be used for structural confirmation and quantification.

Predicted MS/MS Fragmentation:

Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 138) is expected to follow pathways similar to EI fragmentation, but starting from an even-electron species.

-

Loss of Water: The most facile fragmentation is likely the loss of a neutral water molecule (18 Da), resulting in a product ion at m/z 120.

-

Loss of Propene: Another possible fragmentation is the loss of propene (42 Da) from the side chain, which would lead to a fragment at m/z 96.

The following diagram illustrates the proposed ESI-MS/MS workflow and fragmentation:

Caption: LC-MS/MS workflow and fragmentation of 2-(4-Pyridyl)-2-propanol.

Data Interpretation and Quantitative Analysis

Qualitative Identification: The identification of 2-(4-Pyridyl)-2-propanol is confirmed by matching the retention time from the chromatography and the mass-to-charge ratios of the molecular ion and its characteristic fragment ions with those of a known reference standard.

Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of a specific fragment ion (in GC-MS) or a specific MRM transition (in LC-MS/MS) is plotted against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on the calibration curve.

Data Summary Table:

| Analytical Technique | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| GC-MS | EI | 137 ([M]⁺˙) | 122, 119 |

| LC-MS/MS | ESI (+) | 138 ([M+H]⁺) | 120, 96 |

Conclusion

The mass spectrometric analysis of 2-(4-Pyridyl)-2-propanol can be effectively performed using both GC-MS and LC-MS/MS. The choice of technique depends on the analytical objective. GC-MS with electron ionization provides detailed structural information through its characteristic fragmentation pattern, which is invaluable for initial identification. LC-MS/MS with electrospray ionization offers high sensitivity and selectivity, making it the preferred method for quantification in complex matrices. By understanding the principles of ionization and the predictable fragmentation pathways of this molecule, researchers can develop and validate robust analytical methods for its reliable characterization.

References

-

Zhang, J., et al. (2007). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(7), 1269-1276. Available at: [Link]

-

SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Available at: [Link]

-

ResearchGate. (2009). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Available at: [Link]

- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(6), 548-553.

-

SpectraBase. (n.d.). 2-(4-pyridyl)prop-2-en-1-ol. Available at: [Link]

- Manupatra. (n.d.). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Available at: [https://www.manupatrafast.com/articles/PopOpenArticle.aspx?

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link]

-

NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Pyridyl)-2-propanol. Available at: [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Available at: [Link]

-

University of Notre Dame. (n.d.). Ionization Methods. Mass Spectrometry & Proteomics Facility. Available at: [Link]

- Harvey, D. J. (1987). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Biomedical & Environmental Mass Spectrometry, 14(3), 103-109.

-

PubChemLite. (n.d.). 2-(4-pyridyl)-2-propanol (C8H11NO). Available at: [Link]

-

PubChem. (n.d.). Pyripropanol. Available at: [Link]

-

Laboratorium Discounter. (n.d.). 2-(4-Pyridyl)-2-propanol >97.0%(GC)(T) 25g. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Available at: [Link]

-

YouTube. (2021). Mass Spectrometry of Alcohols. Available at: [Link]

-

Royal Society of Chemistry. (2014). Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. Available at: [Link]

-

Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

PubMed. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Available at: [Link]

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Available at: [Link]

-

LCGC International. (2022). Py-GC–MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Available at: [Link]

-

NIST. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Propanal. NIST Chemistry WebBook. Available at: [Link]-Spec)

Sources

- 1. 2-(4-Pyridyl)-2-propanol | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-PYRIDYL)-2-PROPANOL(15031-78-4) MS spectrum [chemicalbook.com]

- 3. mjcce.org.mk [mjcce.org.mk]

- 4. GCMS Section 6.10 [people.whitman.edu]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the FT-IR Spectrum of 2-(4-Pyridyl)-2-propanol

Introduction

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of molecular compounds is paramount. Among the array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups and probing the molecular architecture of a substance. This guide provides a comprehensive technical exploration of the FT-IR spectrum of 2-(4-Pyridyl)-2-propanol, a heterocyclic compound of interest in drug development and materials science.

This document is designed for researchers, scientists, and drug development professionals, offering not just a static interpretation of a spectrum, but a deeper understanding of the underlying principles, experimental considerations, and data analysis that lead to a confident structural assignment. We will delve into the causality behind experimental choices and present a self-validating analytical workflow, grounded in authoritative references.